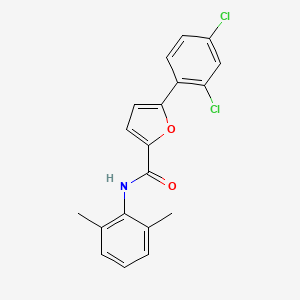![molecular formula C10H6ClF3N2O B6006618 2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6006618.png)
2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CF3-Phenol and has a molecular formula of C10H6ClF3N2O.
Mécanisme D'action
The mechanism of action of CF3-Phenol is not well understood. However, it is believed that CF3-Phenol interacts with proteins and enzymes in the body, leading to changes in their activity. CF3-Phenol has been shown to inhibit the activity of certain enzymes, including tyrosinase and cholinesterase.
Biochemical and Physiological Effects
CF3-Phenol has been shown to have various biochemical and physiological effects. CF3-Phenol has been shown to have antioxidant activity, which can protect cells from oxidative stress. CF3-Phenol has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. CF3-Phenol has been shown to have antifungal activity, which can inhibit the growth of certain fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CF3-Phenol is that it is readily available and easy to synthesize. CF3-Phenol is also stable and can be stored for long periods without degradation. However, CF3-Phenol has some limitations for lab experiments. CF3-Phenol is toxic and can be harmful if ingested or inhaled. CF3-Phenol also has a low solubility in water, which can limit its use in certain experiments.
Orientations Futures
CF3-Phenol has potential applications in various fields, and future research should focus on exploring these applications. One area of research could be the use of CF3-Phenol as a ligand in the synthesis of metal complexes. Another area of research could be the use of CF3-Phenol in the synthesis of pharmaceuticals and agrochemicals. Future research should also focus on understanding the mechanism of action of CF3-Phenol and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of CF3-Phenol involves the reaction of 4-chloro-5-(trifluoromethyl)-1H-pyrazole with phenol in the presence of a base. The reaction takes place at a high temperature and produces CF3-Phenol as a white solid. This synthesis method has been optimized to achieve a high yield of CF3-Phenol.
Applications De Recherche Scientifique
CF3-Phenol has been extensively studied for its potential applications in various fields. One of the significant applications of CF3-Phenol is in the field of organic synthesis. CF3-Phenol is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. CF3-Phenol is also used as a ligand in the synthesis of metal complexes.
Propriétés
IUPAC Name |
2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-7-8(5-3-1-2-4-6(5)17)15-16-9(7)10(12,13)14/h1-4,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVUDLHYXBXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6006541.png)
![2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6006550.png)

![N-(2-fluorophenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6006560.png)
![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B6006583.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)
![1-(3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6006599.png)

![N-({1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6006614.png)
![2-[5-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B6006615.png)
![2,4-dichloro-N-{2-[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)

![N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide](/img/structure/B6006630.png)